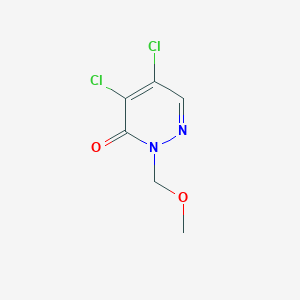

![molecular formula C8H5N3O5 B3332746 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 918476-94-5](/img/structure/B3332746.png)

2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Overview

Description

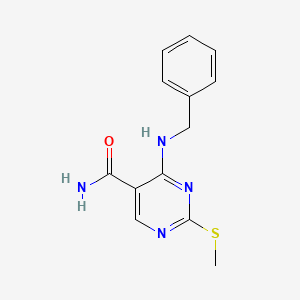

“2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid” is a compound that has been studied for its potential antitumor activity . It is part of a new series of pyrido[2,3-d]pyrimidines that have been synthesized and evaluated for their in vitro antitumor evaluation by bleomycin-dependant DNA damage assay .

Synthesis Analysis

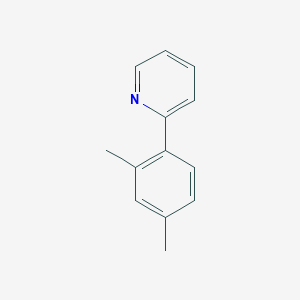

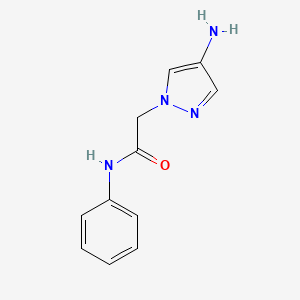

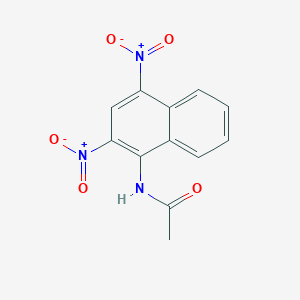

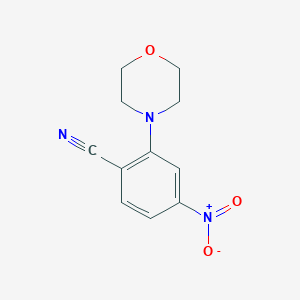

The compound was synthesized through the reaction of the key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide with different reagents . The structures of the newly synthesized compounds were elucidated through microanalysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of the compound was determined through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving the key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide .Scientific Research Applications

Synthesis and Antitumor Activity

A study by Gineinah et al. (2013) explored the synthesis of new pyrido[2,3-d]pyrimidine derivatives, including 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidines, and evaluated their antitumor activity. These compounds showed potent in vitro antitumor effects, with one compound demonstrating significant in vivo antineoplastic activity against Ehrlich ascites carcinoma in mice (Gineinah et al., 2013).

Novel Synthesis Methods

Tolstoluzhsky et al. (2013) reported an efficient synthesis process for hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acids, involving the reaction of 6-amino-1,3-dimethyluracil with various acids and esters. This synthesis pathway offers potential for further development and exploration of pyrido[2,3-d]pyrimidines (Tolstoluzhsky et al., 2013).

Chemical Reactions and Properties

Burova et al. (1990) investigated the acylation reactions of 2,4,5-trioxo-7-aminopyrido[2,3-d]pyrimidines, demonstrating the versatility of these compounds in forming various acylated derivatives. This study highlights the reactivity of these compounds, which can be significant for further chemical research and applications (Burova et al., 1990).

Antibacterial, Antifungal, and Antitumor Properties

Shanmugasundaram et al. (2011) synthesized pyrido(2,3-d)pyrimidine-carboxylate derivatives and assessed their antibacterial, antifungal, and antitumor activities. The study indicates the potential of these compounds in pharmaceutical applications, particularly in developing new therapeutic agents (Shanmugasundaram et al., 2011).

Synthesis and Theoretical Studies

Rodríguez et al. (1996) conducted synthesis and theoretical calculations on novel 5--aryl substituted 2,4,7-trioxo and 4,7-dioxo-2-thioxopyrido[2,3-d]pyrimidines. Their research provided insights into the electronic effects and structural conformations of these compounds, which are essential for understanding their chemical behavior and potential applications (Rodríguez et al., 1996).

Antihypertensive Properties

Rana et al. (2004) explored the synthesis of dihydropyrimidines with potential antihypertensive activity. Their research contributes to the understanding of structure-activity relationships in these compounds, offering possibilities for developing new treatments for hypertension (Rana et al., 2004).

Cytotoxic Activity

Kazunin et al. (2019) synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids, including compounds derived from 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine. They demonstrated cytotoxic effects against human hepatocellular carcinoma cells, indicating potential for anticancer research and therapy (Kazunin et al., 2019).

Antimicrobial and Antitumor Properties

Brahmachari et al. (2017) developed a catalyst-free synthesis of diverse substituted pyrimidine derivatives, including those derived from 2,4,7-trioxopyrido[2,3-d]pyrimidine. These compounds were evaluated for antimicrobial and antitumor activities, highlighting their potential in medicinal chemistry (Brahmachari et al., 2017).

Peptidomimetic Applications

Bissyris et al. (2005) investigated 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as a building block for synthesizing peptidomimetics. The study showcases the potential of these compounds in developing novel peptide analogues with various applications in biochemical and pharmaceutical research (Bissyris et al., 2005).

Mechanism of Action

properties

IUPAC Name |

2,4,7-trioxo-1,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O5/c12-5-2-1-3(7(14)15)6(13)9-4(2)10-8(16)11-5/h1H,(H,14,15)(H3,9,10,11,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNINLWPSXNCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC2=C1C(=O)NC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid | |

Retrosynthesis Analysis

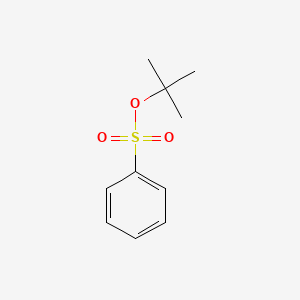

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.